tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H29N3O2 and a molecular weight of 295.42 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a piperazine moiety and an ethenyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate with an ethenylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated piperidine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacological agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in research and development .
Properties
Molecular Formula |
C16H29N3O2 |
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Molecular Weight |
295.42 g/mol |
IUPAC Name |
tert-butyl 4-ethenyl-4-piperazin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O2/c1-5-16(19-12-8-17-9-13-19)6-10-18(11-7-16)14(20)21-15(2,3)4/h5,17H,1,6-13H2,2-4H3 |
InChI Key |
VOIDFMFFGYEPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=C)N2CCNCC2 |
Origin of Product |
United States |
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